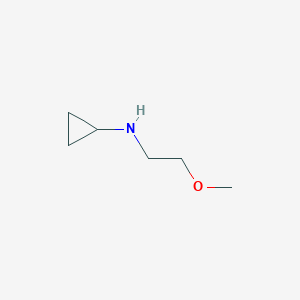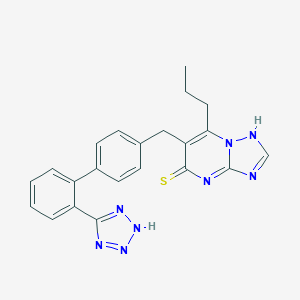
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine
Vue d'ensemble
Description
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, also known as varenicline, is a medication used to aid smoking cessation. It acts as a partial agonist at the nicotinic acetylcholine receptor, which is the same receptor that nicotine binds to in the brain. However, varenicline has a higher affinity for this receptor than nicotine, leading to a reduction in the pleasurable effects of smoking and a decrease in withdrawal symptoms. In addition to its clinical use, varenicline has also been the subject of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine and related compounds have been synthesized through various chemical reactions, such as the Sonogashina reaction, and explored for their unique structural properties. These syntheses are significant for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Hou Hao-qing, 2010).
- In a related study, pyridines, including variants of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, have been the subject of research focusing on their methylation properties. These studies contribute to our understanding of aromatic compound chemistry and their potential applications in drug discovery and material science (Alexandru Grozavu et al., 2020).
Pharmaceutical Research
- In the realm of pharmaceuticals, 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives have been investigated for their therapeutic potential. For instance, they have been studied as antagonists for certain receptors, indicating their potential in developing new drugs (N. Cosford et al., 2003).
- Additionally, research has been conducted on improving the synthesis of these compounds to enhance their efficacy and accessibility for therapeutic use (L. Bleicher et al., 1998).
Material Science
- In material science, derivatives of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine have been used in the synthesis of novel complexes, such as digold complexes. These studies are crucial for developing new materials with potential applications in electronics and catalysis (Peiyi Li et al., 2008).
- The compound's derivatives have also been investigated for their optical and electrochemical properties, which could lead to innovative applications in optoelectronics and sensing technologies (B. Coe et al., 2006).
Propriétés
Numéro CAS |
179120-51-5 |
|---|---|
Nom du produit |
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine |
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |
Clé InChI |
NUPUDYKEEJNZRG-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
SMILES canonique |
CN1CCCC1C2=CN=CC(=C2)C#C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
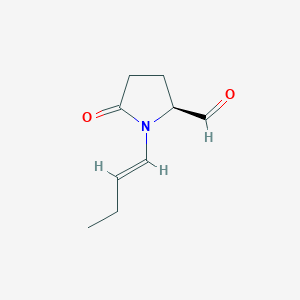
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

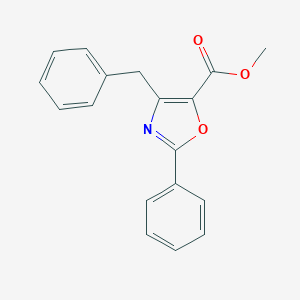
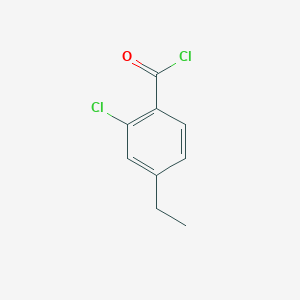
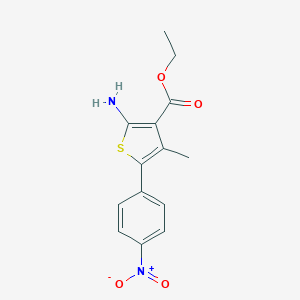

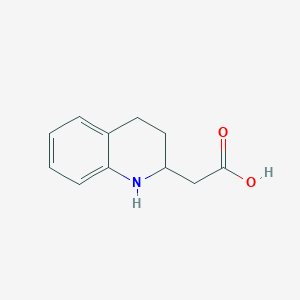
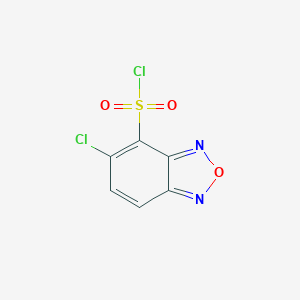
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
